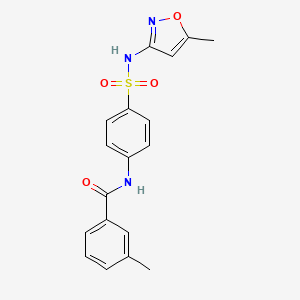
3-methyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide is a useful research compound. Its molecular formula is C18H17N3O4S and its molecular weight is 371.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary targets of the compound are yet to be identified. The compound is a derivative of sulfamethoxazole, which is known to inhibit dihydropteroate synthase, an enzyme involved in the synthesis of folic acid . .
Mode of Action
Given its structural similarity to sulfamethoxazole, it may also inhibit enzymes involved in the synthesis of folic acid, thereby disrupting the growth and multiplication of certain cells
Biochemical Pathways
The compound may affect the folic acid synthesis pathway, given its structural similarity to sulfamethoxazole . Folic acid is crucial for the synthesis of nucleotides, which are the building blocks of DNA By inhibiting folic acid synthesis, the compound could potentially disrupt DNA replication and cell division.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. If the compound does inhibit folic acid synthesis, it could potentially disrupt DNA replication and cell division, leading to cell death . .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain solvents can disrupt amide-amide interactions, potentially affecting the compound’s crystallization mechanisms
生物活性
3-methyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide, a compound with the CAS number 21312-10-7, belongs to a class of sulfonamide derivatives that exhibit various biological activities, particularly as potential inhibitors of carbonic anhydrase (CA) isoforms and antibacterial agents. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C14H16N4O5S2 with a molecular weight of 383.05 g/mol. The compound features a sulfonamide group linked to a 5-methylisoxazole moiety, which is known for its biological significance.
1. Inhibition of Carbonic Anhydrase
Recent studies have synthesized various derivatives of sulfonamides, including those related to this compound, and evaluated their inhibitory potential against human carbonic anhydrase (hCA) isoforms. In vitro assays indicated that while most compounds exhibited weak inhibition, some showed moderate activity against hCA I with Ki values around 96.0 μM .
Table 1: Inhibition Potency Against hCA Isoforms
| Compound | hCA Isoform | Ki Value (μM) |
|---|---|---|
| Compound 15 | hCA I | 96.0 |
| Compound 15 | hCA II | 87.8 |
| Acetazolamide (Reference) | hCA I | <1 |
2. Antibacterial Activity
The antibacterial efficacy of the compound has been assessed against common pathogens such as Staphylococcus aureus and Escherichia coli. In one study, derivatives demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) as low as 20 μg/mL against S. aureus and 21 μg/mL against E. coli .
Table 2: Antibacterial Efficacy
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| Compound 12 | S. aureus | 20 |
| Compound 15 | E. coli | 21 |
The biological activity of sulfonamide derivatives is primarily attributed to their ability to inhibit specific enzymes or pathways in microbial cells. For instance, the inhibition of carbonic anhydrase disrupts bicarbonate ion balance in bacteria, leading to impaired growth and survival. Furthermore, the presence of the isoxazole ring enhances the lipophilicity and bioavailability of these compounds, potentially improving their pharmacokinetic profiles.
Case Studies
- In Vitro Evaluation : A series of experiments conducted on synthesized analogs showed that certain compounds exhibited significant inhibition of bacterial growth and enzyme activity without substantial cytotoxic effects on human cells at therapeutic concentrations .
- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications in the sulfonamide group and isoxazole moiety can significantly affect the biological activity, suggesting avenues for further optimization in drug design .
特性
IUPAC Name |
3-methyl-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-12-4-3-5-14(10-12)18(22)19-15-6-8-16(9-7-15)26(23,24)21-17-11-13(2)25-20-17/h3-11H,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXORNWDQDQMHQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














